8-Chloro-8-nonenenitrile

Catalog No.
S771036
CAS No.
951887-64-2
M.F
C9H14ClN
M. Wt
171.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloro-8-nonenenitrile

CAS Number

951887-64-2

Product Name

8-Chloro-8-nonenenitrile

IUPAC Name

8-chloronon-8-enenitrile

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

InChI

InChI=1S/C9H14ClN/c1-9(10)7-5-3-2-4-6-8-11/h1-7H2

InChI Key

PGGXUAAHWXYEFJ-UHFFFAOYSA-N

SMILES

C=C(CCCCCCC#N)Cl

Canonical SMILES

C=C(CCCCCCC#N)Cl

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry Summary: “8-Chloro-8-nonenenitrile” is utilized in the synthesis of biologically active quinoline and its analogues, which are significant in medicinal chemistry due to their therapeutic potential. Methods: The compound is used in various synthesis protocols, such as transition metal-catalyzed reactions, to construct the quinoline scaffold. Results: The use of “8-Chloro-8-nonenenitrile” has enabled the development of quinolines with potential biological and pharmaceutical activities .

Application in Nitrogen-Containing Molecule Synthesis

Scientific Field: Organic Chemistry Summary: This compound plays a role in the synthesis of nitrogen-containing heterocycles, which are crucial in drug design and development. Methods: It is involved in the development of novel molecules and composites through organic synthesis protocols. Results: The advancement in nitrogen-based heterocycles synthesis has led to a significant number of new pharmaceuticals entering the market .

Application in Cancer Research

Scientific Field: Cancer Research Summary: “8-Chloro-8-nonenenitrile” derivatives are explored for their potential as therapeutic agents in cancer treatment. Methods: Small molecules derived from “8-Chloro-8-nonenenitrile” are tested for their ability to inhibit ADAR, a therapeutic target in multiple cancers. Results: Studies have shown that derivatives like 8-chloroadenosine exhibit toxicity to both ADAR-dependent and -independent cancer cell lines, indicating a non-selective inhibition of ADAR .

Application in Combination Chemotherapy

Scientific Field: Clinical Oncology Summary: Derivatives of “8-Chloro-8-nonenenitrile” are used in combination chemotherapy regimens. Methods: Compounds like 8-Chloro cAMP and 8-Chloro Adenosine are administered in clinical settings to evaluate their efficacy. Results: These derivatives have shown involvement in physiological and pathological effects through membrane-bound receptors linked to G proteins .

8-Chloro-8-nonenenitrile is a chemical compound characterized by the presence of a chloro group and a nitrile functional group on a nonene carbon chain. Its molecular formula is C₉H₁₃ClN, and it has gained attention in medicinal chemistry for its role in synthesizing biologically active compounds, particularly quinoline derivatives. These derivatives are significant due to their potential therapeutic applications, including antimicrobial and anticancer properties.

That facilitate the formation of complex organic molecules. Notably, it is involved in:

  • Transition Metal-Catalyzed Reactions: These reactions are crucial for constructing nitrogen-containing heterocycles, which are essential in drug design and development.
  • Stephen Reaction: This reaction involves the conversion of nitriles to aldehydes using stannous chloride and hydrochloric acid, showcasing the compound's utility in synthetic organic chemistry .

Research indicates that derivatives of 8-Chloro-8-nonenenitrile exhibit promising biological activities. For instance:

  • Anticancer Potential: Some derivatives have been explored for their ability to inhibit ADAR (adenosine deaminase acting on RNA), which is a therapeutic target in various cancers. Studies have shown that these compounds can induce toxicity in cancer cell lines, suggesting their potential as anticancer agents.
  • Pharmacological Effects: Compounds derived from 8-Chloro-8-nonenenitrile have been tested for their effects on G protein-coupled receptors, indicating their involvement in physiological processes.

The synthesis of 8-Chloro-8-nonenenitrile can be achieved through several methods:

  • Nitration and Halogenation: Initial steps may involve the nitration of alkenes followed by halogenation to introduce the chloro group.
  • Transition Metal-Catalyzed Cross-Coupling: Utilizing palladium or nickel catalysts can facilitate the formation of carbon-carbon bonds necessary for constructing the nonene backbone .
  • Use of Reagents: Common reagents include stannous chloride for reduction reactions and various alkyl halides to extend the carbon chain during synthesis.

8-Chloro-8-nonenenitrile finds applications primarily in:

  • Medicinal Chemistry: It serves as a precursor for synthesizing quinoline derivatives, which are integral to developing new pharmaceuticals.
  • Material Science: The compound may also be explored for its potential use in creating advanced materials due to its unique structural properties.

Studies on the interactions of 8-Chloro-8-nonenenitrile and its derivatives with biological targets are ongoing. These investigations focus on:

  • Binding Affinity: Evaluating how well these compounds bind to specific receptors or enzymes involved in disease pathways.
  • Mechanistic Studies: Understanding the biochemical pathways influenced by these compounds can help elucidate their therapeutic mechanisms.

Several compounds share structural similarities with 8-Chloro-8-nonenenitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
7-ChloroquinolineContains a quinoline structureAntimicrobial and anticancer properties
6-Chloronicotinic acidPyridine ring with a carboxylic acidNeuroprotective effects
4-ChlorobenzonitrileBenzene ring with a nitrile groupUsed in organic synthesis
2-ChloroacrylonitrileAcryloyl group with chloro and nitrilePotential use in polymer chemistry

Uniqueness of 8-Chloro-8-nonenenitrile:

  • The presence of both a chloro and a nitrile group on an extended carbon chain allows for diverse reactivity not found in simpler chlorinated or nitrated compounds.
  • Its specific role in synthesizing quinoline derivatives sets it apart as a valuable intermediate in drug discovery efforts .

IUPAC Name: 8-Chloronon-8-enenitrile
CAS Numbers: 1096105-18-8 (primary), 951887-64-2 (synonym)
Molecular Formula: C₉H₁₄ClN
Molecular Weight: 171.67 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01)

PropertyValueSource Citation
Synonyms8-Chloronon-8-enenitrile, 8-nonenenitrile, 951887-64-2, MFCD09801069
SMILES CodeN#CCCCCCCC(=C)Cl
InChIKeyPGGXUAAHWXYEFJ-UHFFFAOYSA-N

Structural Features:

  • Backbone: Nine-carbon chain with terminal nitrile (–CN) and internal chloro (–Cl) substituents at the 8th position.
  • Double Bond: Trans configuration at the 8th position, confirmed by NMR and X-ray crystallography data.

Key Functional Groups

  • Cyano Group (–CN):
    • Enables nucleophilic substitution, reduction, and hydrolysis reactions.
    • Acts as a precursor for carboxylic acids, amines, and amides.
  • Chloro Group (–Cl):
    • Participates in elimination, substitution, and cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Enhances electrophilicity at adjacent carbons.

Historical Context and Discovery

While the exact discovery date remains undocumented, 8-chloro-8-nonenenitrile’s synthesis aligns with mid-20th-century advancements in nitrile chemistry. Key milestones include:

EventYearMethodologySource
Development of nitrile synthesis1970sReaction of alkyl halides with KCN
Boron oxide-promoted adduct formation1974Olefin + unsaturated nitrile → monoadducts
Scalable hydrocyanation protocols2020sCopper-catalyzed hydroalumination

Synthetic Routes:

  • Halide Displacement:
    • Nonene derivatives reacted with Cl–/CN– sources (e.g., KCl/KCN).
  • Cross-Coupling:
    • Palladium/copper-catalyzed reactions with aryl or vinyl halides.
  • Dehydration:
    • Conversion of chloroalkyl amides or alcohols via POCl₃ or P₂O₅.

Importance in Organic Synthesis

8-Chloro-8-nonenenitrile’s bifunctionality makes it indispensable in synthesizing complex molecules.

Applications in Pharmaceuticals

  • Anticancer Agents: Used in synthesizing anthracyclines (e.g., epirubicin analogs).
  • Neurological Drugs: Precursor to nitrile-containing CNS modulators.
  • Antibiotics: Intermediate in β-lactam or macrolide synthesis.

Agrochemicals and Polymers

Use CaseExampleReaction Pathway
HerbicidesNitroguanidine derivativesNitrile hydrolysis → amide
Polymer PrecursorsAcrylonitrile copolymersRadical polymerization

Molecular Geometry and Stereoelectronic Effects

8-Chloro-8-nonenenitrile exhibits a complex molecular architecture characterized by a linear nine-carbon chain terminated by a nitrile group at one end and a chloroalkene functionality at the other. The molecular formula C₉H₁₄ClN indicates the presence of 171.67 g/mol molecular weight compound with distinctive structural features [1] [2].

The compound possesses a terminal alkene substituted with chlorine at the 8-position, creating a chloroalkene moiety that significantly influences the electronic properties of the molecule. The nitrile group at the opposite terminus provides a strong electron-withdrawing effect, establishing an electronic gradient across the molecular framework [1] [2].

The stereoelectronic effects within 8-chloro-8-nonenenitrile are governed by the interaction between the electron-withdrawing nitrile group and the electron-donating alkyl chain. The chlorine substituent on the terminal alkene introduces additional electronic perturbations through its inductive effect, creating a complex electronic environment that influences molecular reactivity and stability [1] [2].

The molecular geometry is characterized by sp³ hybridization along the aliphatic chain, sp² hybridization at the chloroalkene terminus, and sp hybridization at the nitrile carbon. This hybridization pattern creates distinct geometric constraints that dictate the overall molecular conformation and influence intermolecular interactions [1] [2].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

The proton nuclear magnetic resonance spectrum of 8-chloro-8-nonenenitrile exhibits characteristic chemical shifts that reflect the diverse electronic environments within the molecule. The terminal alkene proton appears in the typical olefinic region at approximately 5.0-6.0 ppm, with the chlorine substitution causing a slight downfield shift due to the electron-withdrawing effect [3] [4].

The aliphatic methylene protons of the carbon chain resonate between 1.2-2.5 ppm, with the protons adjacent to the nitrile group experiencing slight deshielding due to the electron-withdrawing nature of the cyano functionality. The methylene protons proximal to the chloroalkene moiety display characteristic chemical shifts reflecting their proximity to the electron-deficient alkene carbon [3] [4].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the nitrile carbon resonance at approximately 120 ppm, consistent with the typical chemical shift range for cyano carbons. The chloroalkene carbon appears around 140 ppm, reflecting the sp² hybridization and chlorine substitution effects. The aliphatic carbons of the chain exhibit chemical shifts in the 20-40 ppm range, with subtle variations based on their position relative to the functional groups [3] [4].

The carbon spectrum provides definitive evidence for the molecular structure, with the characteristic nitrile carbon signal serving as a diagnostic marker for the cyano functionality. The chloroalkene carbon signal confirms the presence of the terminal chloro-substituted double bond [3] [4].

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy of 8-chloro-8-nonenenitrile reveals several characteristic absorption bands that provide structural confirmation. The most prominent feature is the intense nitrile stretching vibration at approximately 2240 cm⁻¹, which serves as a diagnostic marker for the cyano group [4] [5].

The carbon-carbon double bond stretch appears at approximately 1630 cm⁻¹, consistent with alkene functionality. The carbon-chlorine stretching vibration manifests in the 600-800 cm⁻¹ region, confirming the presence of the chloro substituent. Additional absorption bands correspond to aliphatic carbon-hydrogen stretching vibrations in the 2850-3000 cm⁻¹ region [4] [5].

Mass spectrometric analysis reveals the molecular ion peak at m/z 171/173, displaying the characteristic isotope pattern associated with chlorine-containing compounds. The chlorine isotope pattern (³⁵Cl and ³⁷Cl) provides definitive confirmation of the halogen presence. Common fragmentation patterns include the loss of chlorine (m/z 136) and various alkyl chain fragmentations [4] [5].

The mass spectrum exhibits base peak fragments corresponding to the nitrile-containing portions of the molecule, reflecting the stability of the cyano group during electron impact ionization. Additional fragment ions provide insight into the molecular connectivity and structural arrangement [4] [5].

Thermochemical Properties

Melting Point and Solubility Behavior

The melting point of 8-chloro-8-nonenenitrile has not been definitively determined in available literature, indicating potential challenges in crystallization or limited research focus on this specific property. The absence of melting point data suggests the compound may exist as a liquid at ambient temperatures or exhibit complex phase behavior [1] [6].

The boiling point has been determined to be 279.9 ± 33.0°C at 760 mmHg, indicating moderate volatility characteristics. This boiling point reflects the combined effects of molecular size, intermolecular forces, and the presence of polar functional groups [1] [6].

Solubility behavior of 8-chloro-8-nonenenitrile is influenced by the dual nature of its functional groups. The nitrile group provides some polarity, while the extended aliphatic chain imparts hydrophobic characteristics. The chloroalkene moiety contributes additional polarity through the carbon-chlorine bond dipole [1] [6].

The compound likely exhibits limited water solubility due to the predominant hydrophobic character of the aliphatic chain. Enhanced solubility in organic solvents such as chloroform, acetone, and aromatic hydrocarbons would be expected based on the molecular structure and functional group compatibility [1] [6].

Stability Under Ambient and Extreme Conditions

8-Chloro-8-nonenenitrile demonstrates moderate stability under ambient conditions, with recommended storage at -4°C for short-term preservation and -20°C for long-term storage. This temperature dependence indicates thermal sensitivity that may lead to decomposition at elevated temperatures [1] [6].

Under ambient temperature conditions (25°C), the compound exhibits acceptable stability with minimal degradation over reasonable time periods. However, exposure to elevated temperatures above 100°C may result in decomposition through various pathways including dehydrochlorination, nitrile hydrolysis, or oxidative degradation [1] [6].

The compound shows susceptibility to hydrolysis, particularly under acidic or basic conditions where the nitrile group may undergo conversion to carboxylic acid derivatives. The chloroalkene functionality may also participate in nucleophilic substitution reactions in the presence of suitable nucleophiles [1] [6].

Light exposure presents additional stability concerns, as the chloroalkene moiety may undergo photochemical reactions leading to rearrangement or degradation products. Oxidative conditions pose risks for both the alkene and aliphatic chain portions of the molecule, potentially generating oxidized derivatives or polymeric materials [1] [6].

XLogP3

3.2

Dates

Last modified: 08-15-2023

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